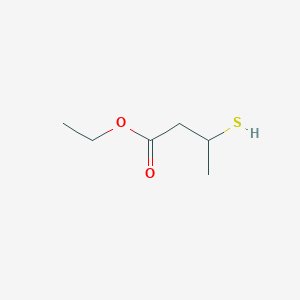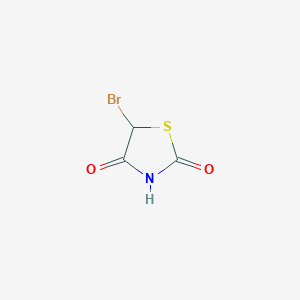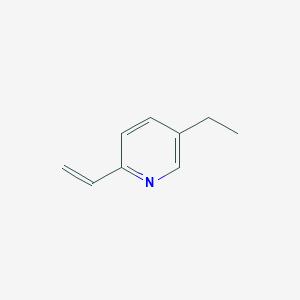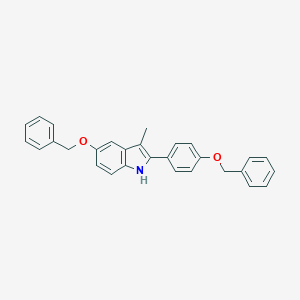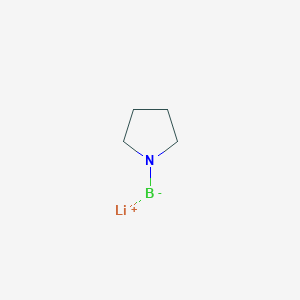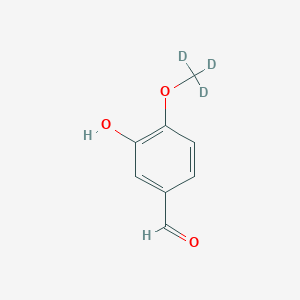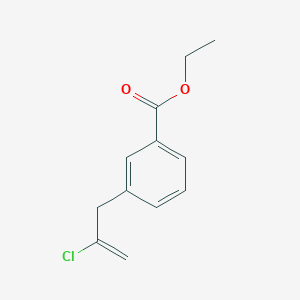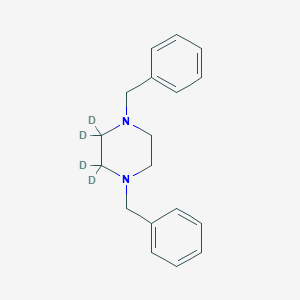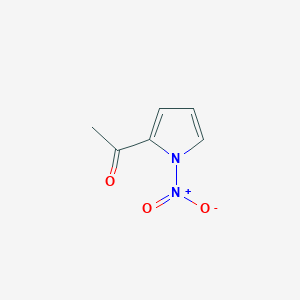
1-Nitro-2-acetylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitro-2-acetylpyrrole is a chemical compound that belongs to the pyrrole family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound has also been studied for its potential biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-Nitro-2-acetylpyrrole is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemische Und Physiologische Effekte
1-Nitro-2-acetylpyrrole has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. It has been shown to protect cells from oxidative stress and reduce inflammation in various cell types. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Nitro-2-acetylpyrrole in lab experiments is its relatively simple synthesis method. The compound is also stable under normal laboratory conditions. However, one limitation is that the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-Nitro-2-acetylpyrrole. One area of interest is its potential as a photosensitizer in photodynamic therapy. Another area of interest is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Further studies are needed to fully understand the mechanism of action of the compound and its potential clinical applications.
Synthesemethoden
The synthesis of 1-Nitro-2-acetylpyrrole involves the condensation of acetylacetone and nitromethane in the presence of a base such as sodium ethoxide. The reaction yields a yellow crystalline solid that can be purified by recrystallization. The chemical structure of 1-Nitro-2-acetylpyrrole has been confirmed by spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
1-Nitro-2-acetylpyrrole has been studied for its potential biological and pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer activities. The compound has also been investigated for its potential as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light-activated drugs to kill cancer cells.
Eigenschaften
CAS-Nummer |
158366-45-1 |
|---|---|
Produktname |
1-Nitro-2-acetylpyrrole |
Molekularformel |
C6H6N2O3 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
1-(1-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H6N2O3/c1-5(9)6-3-2-4-7(6)8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
IAWKNFOCXFSSLA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)C1=CC=CN1[N+](=O)[O-] |
Andere CAS-Nummern |
158366-45-1 |
Synonyme |
1-NAP 1-nitro-2-acetylpyrrole 2-acetyl-1-nitro-pyrrole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



